molecular formula C10H12N2O B174400 1-(4-Aminoindolin-1-yl)ethanone CAS No. 17274-64-5

1-(4-Aminoindolin-1-yl)ethanone

Cat. No.: B174400
CAS No.: 17274-64-5
M. Wt: 176.21 g/mol
InChI Key: NADMMXZGSDHVNN-UHFFFAOYSA-N
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Description

1-(4-Aminoindolin-1-yl)ethanone is an organic compound with the molecular formula C10H12N2O It is a derivative of indole, a significant heterocyclic system in natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminoindolin-1-yl)ethanone can be synthesized through the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours . This reaction provides the anticipated indole product in good yield, which can be further processed to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity. The reaction mixture is further heated to crystallize and form the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminoindolin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions to form various substituted indole compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include various indole derivatives, amine derivatives, and substituted indole compounds .

Scientific Research Applications

1-(4-Aminoindolin-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Aminoindolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological responses, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(4-Aminoindolin-1-yl)ethanone is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

  • 1-(6-Amino-5-methoxyindolin-1-yl)ethanone
  • 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone
  • 1-(6-Bromoindolin-1-yl)ethanone
  • 1-(5-Bromoindolin-1-yl)ethanone

These compounds share a similar indole backbone but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

1-(4-amino-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADMMXZGSDHVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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